molecular formula C17H24FNO2S B3027668 tert-Butyl 4-(((3-fluorophenyl)thio)methyl)piperidine-1-carboxylate CAS No. 1353981-05-1

tert-Butyl 4-(((3-fluorophenyl)thio)methyl)piperidine-1-carboxylate

Cat. No.: B3027668
CAS No.: 1353981-05-1
M. Wt: 325.4
InChI Key: GQIDKVGDAFCLEA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((3-fluorophenyl)thio)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a 3-fluorophenylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((3-fluorophenyl)thio)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-fluorophenylthiol. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((3-fluorophenyl)thio)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the 3-fluorophenylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.

Scientific Research Applications

tert-Butyl 4-(((3-fluorophenyl)thio)methyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((3-fluorophenyl)thio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 4-(((3-fluorophenyl)thio)methyl)piperidine-1-carboxylate include other piperidine derivatives with different substituents, such as:

  • tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-fluorophenylthio group, in particular, may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

tert-butyl 4-[(3-fluorophenyl)sulfanylmethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO2S/c1-17(2,3)21-16(20)19-9-7-13(8-10-19)12-22-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIDKVGDAFCLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401124895
Record name 1-Piperidinecarboxylic acid, 4-[[(3-fluorophenyl)thio]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353981-05-1
Record name 1-Piperidinecarboxylic acid, 4-[[(3-fluorophenyl)thio]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353981-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[(3-fluorophenyl)thio]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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